1-(2,2-dibromoethenyl)-4-methoxybenzene
Overview
Description
1-(2,2-dibromoethenyl)-4-methoxybenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a methoxybenzene ring
Scientific Research Applications
1-(2,2-dibromoethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
1-(2,2-Dibromovinyl)-4-methoxybenzene is a synthetic organic insecticide, also known as Deltamethrin . It has high insecticidal activity against pests and parasites . The primary targets of this compound are pests and parasites, and it is less toxic to mammals .
Mode of Action
Deltamethrin, the active ingredient in 1-(2,2-Dibromovinyl)-4-methoxybenzene, is a neurotoxin . It works by interfering with the nervous system of insects, causing rapid paralysis and death .
Biochemical Pathways
It is known that deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain .
Pharmacokinetics
It is known that deltamethrin is widely detected in a range of environments (including soil, water, sediment, and air) and organisms .
Result of Action
The result of the action of 1-(2,2-Dibromovinyl)-4-methoxybenzene is the death of the targeted pests and parasites . It has varying degrees of toxicity to a variety of organisms . The toxicity of deltamethrin includes neurotoxicity, immunotoxicity, endocrine disruption toxicity, reproductive toxicity, and hepatorenal toxicity .
Action Environment
The action of 1-(2,2-Dibromovinyl)-4-methoxybenzene is influenced by environmental factors. After entering the natural environment, deltamethrin circulates between solid, liquid, and gas phases . The majority of deltamethrin applied to crops is transferred to the soil environment and is mainly distributed in the top soil . The lower content of clay and organic carbon in soil, the higher degradation rate of deltamethrin is observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzene followed by the introduction of a vinyl group. One common method includes the reaction of 4-methoxybenzene with bromine in the presence of a catalyst to form 1-bromo-4-methoxybenzene. This intermediate is then reacted with acetylene dibromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dibromoethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other nucleophiles, such as fluoride ions, to form fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Wet tetra-n-butylammonium fluoride is commonly used for fluorination reactions.
Coupling: Palladium catalysts and arylboronic acids are used in tandem reactions.
Major Products
Fluorinated Derivatives: Formed through substitution reactions.
1-Methyleneindenes: Formed through palladium-catalyzed tandem reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dibromovinyl)benzene: Lacks the methoxy group, leading to different chemical properties and reactivity.
1-(2,2-Dibromovinyl)-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior.
Uniqueness
1-(2,2-dibromoethenyl)-4-methoxybenzene is unique due to the presence of both the dibromovinyl and methoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVWFREMZVRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446200 | |
Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-57-4 | |
Record name | 1-(2,2-Dibromoethenyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60512-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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